Fosaprepitant dimeglumine is a water-soluble, phosphorylated prodrug of Aprepitant [, ]. Classified as a substance P/neurokinin 1 (NK1) receptor antagonist [], it is administered intravenously and rapidly converted to Aprepitant in the body [, , , ]. This rapid conversion allows it to serve as an effective alternative to oral Aprepitant for specific research purposes [, , ].
While the provided papers do not offer detailed molecular structure analysis of Fosaprepitant, one paper mentions the use of X-ray powder diffraction with Cu-K alpha rays to determine the structure of a Fosaprepitant-meglumine crystal compound []. This method is commonly used to analyze the structural arrangement of atoms within a crystalline material [].
Details regarding specific chemical reactions involving Fosaprepitant are scarce in the provided literature. One study explored the stability of Fosaprepitant dimeglumine under various stress conditions, including thermal, hydrolysis, humidity, peroxide, and photolytic degradation []. This analysis aimed to identify potential degradation products and assess the stability of the compound under different conditions [].
Fosaprepitant exerts its effects by acting as an antagonist of the neurokinin 1 (NK1) receptor [, , , ]. This action is achieved through its rapid conversion to Aprepitant, the active NK1 receptor antagonist [, , , ]. By blocking NK1 receptors, both Fosaprepitant and Aprepitant interfere with the binding of Substance P, a neuropeptide involved in pain transmission and emesis [, , , , , ]. This mechanism is particularly relevant in the context of preventing chemotherapy-induced nausea and vomiting (CINV) [, , , ].
One study examined the physico-chemical stability of Fosaprepitant dimeglumine solutions prepared in various concentrations of sodium chloride (NaCl) at different storage temperatures and light conditions []. The study demonstrated that these solutions remained stable for varying periods, ranging from 7 to 15 days, depending on the specific conditions []. This information is valuable for determining appropriate storage and handling procedures for Fosaprepitant in research settings [].
Fosaprepitant is primarily investigated for its potential to prevent chemotherapy-induced nausea and vomiting (CINV) in various populations, including adults and pediatric patients [, , , , , , , , , , , , , , , , , , ]. Researchers are particularly interested in its efficacy as a single-dose intravenous alternative to the standard 3-day oral Aprepitant regimen [, , , , , , , , , , , ].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: